2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid
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Overview
Description
“2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid” is a complex organic compound. It contains a propanoic acid group attached to a 4-chlorophenyl group and a furan ring. The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a propanoic acid group (a three-carbon chain with a carboxylic acid group at one end), attached to a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position) and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing chlorophenyl group and the electron-donating furan ring. The carboxylic acid group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid, as part of broader research into furan and chlorophenyl-based chemicals, is involved in various synthetic and structural studies. Research includes the synthesis of geminally activated nitro dienes through condensation processes involving furan-2-yl compounds, demonstrating the compound's utility in creating structurally complex molecules with potential application in materials science and organic chemistry (Baichurin et al., 2019). Additionally, structural analysis of related chlorophenyl and furan derivatives has provided insights into their molecular geometry and interactions, which could inform the design of new materials and pharmaceuticals (Choi et al., 2008).
Antimicrobial Activity
Recent studies have expanded into the biological realm, particularly in the antimicrobial efficacy of furan-2-yl compounds. A notable investigation synthesized 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and tested their antimicrobial activity, showing promising results against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022). This indicates the compound's potential role in developing new antimicrobial agents.
Catalysis and Biochemical Applications
The compound also finds applications in catalysis and biochemical processes. For instance, Pseudomonas cepacia lipase was used for the esterification and transesterification of 3-(furan-2-yl) propanoic acid, highlighting its utility in biocatalysis and the synthesis of esters with potential applications in flavors, fragrances, and pharmaceuticals (Vidya & Chadha, 2010).
Molecular Docking and Drug Discovery
In drug discovery, molecular docking studies have been conducted on novel pyrazole derivatives, including those with furan-2-yl groups, to evaluate their binding interactions with bacterial proteins. This approach aids in identifying compounds with significant antibacterial activity, suggesting the value of furan-2-yl compounds in developing new antibacterial drugs (Khumar et al., 2018).
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-10-5-3-9(4-6-10)12(13(15)16)8-11-2-1-7-17-11/h1-7,12H,8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABUAUJNVONJSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956096 |
Source
|
Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-56-1 |
Source
|
Record name | Propionic acid, alpha-(p-chlorophenyl)-beta-(2-furyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3-(furan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80956096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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